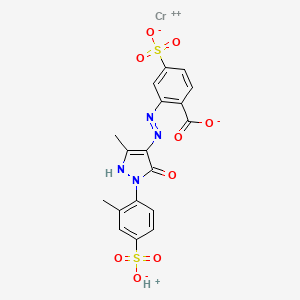
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen is a complex organic-inorganic compound It features a chromate ion complexed with an azo dye derivative, which includes a pyrazolone ring and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of the Azo Dye: The azo dye is synthesized by diazotization of an aromatic amine followed by coupling with a pyrazolone derivative.
Complexation with Chromate: The azo dye is then reacted with a chromate salt under controlled pH conditions to form the chromate complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis of the azo dye followed by its reaction with chromate salts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration.
化学反応の分析
Types of Reactions
Oxidation: The chromate ion can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo dye component can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens, acids, and bases can be used under various conditions.
Major Products
Oxidation: The major products would include oxidized forms of the azo dye and reduced forms of the chromate ion.
Substitution: Substituted derivatives of the azo dye, depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions due to its redox properties.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of various analytes.
Biology and Medicine
Biological Staining: The azo dye component can be used for staining biological tissues.
Drug Development:
Industry
Dyeing: Used in the textile industry for dyeing fabrics.
Pigments: Employed as pigments in paints and coatings.
作用機序
The compound exerts its effects through the following mechanisms:
Redox Reactions: The chromate ion can participate in redox reactions, altering the oxidation state of other molecules.
Binding to Biological Molecules: The azo dye component can bind to proteins and nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Azo Dyes: Similar azo dye derivatives with different substituents.
Uniqueness
Structural Complexity: The combination of a chromate ion with a complex azo dye makes this compound unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
特性
CAS番号 |
68966-99-4 |
|---|---|
分子式 |
C18H14CrN4O9S2 |
分子量 |
546.5 g/mol |
IUPAC名 |
chromium(2+);hydron;2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C18H16N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
InChIキー |
JIWTZUHSWQGEJT-UHFFFAOYSA-L |
正規SMILES |
[H+].CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


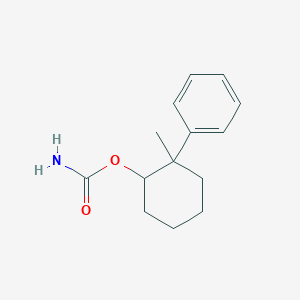
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
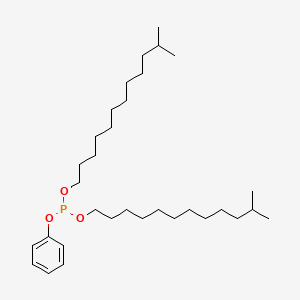

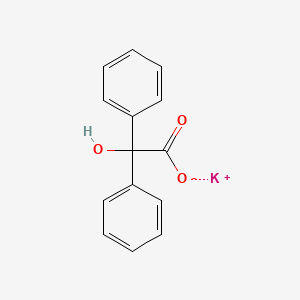
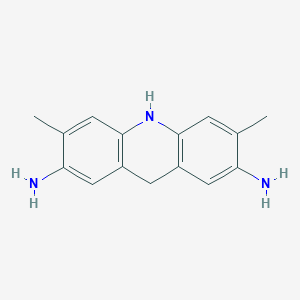
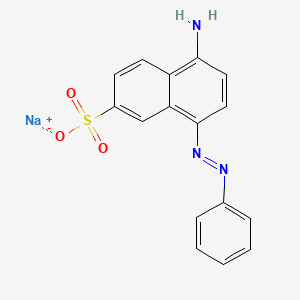
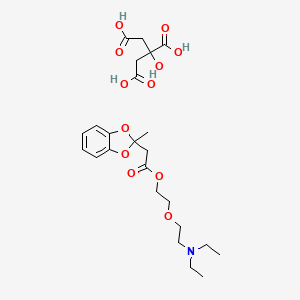
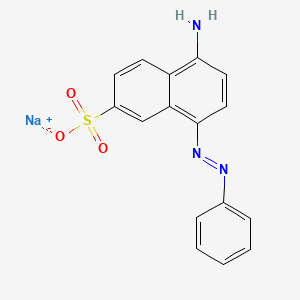
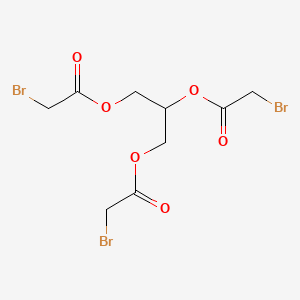
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
